

Molecular formula and CAS number for RTI-113 hydrochloride

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Compound of Interest

Compound Name: RTI-113

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An In-depth Technical Guide to RTI-113 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-113, also known by its full chemical name (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid phenyl ester hydrochloride, is a synthetic tropane derivative and a potent and selective dopamine reuptake inhibitor (DRI).^{[1][2]} It is structurally related to cocaine and has been extensively studied as a potential pharmacotherapy for cocaine addiction.^[3] This technical guide provides a comprehensive overview of the molecular and pharmacological properties of **RTI-113** hydrochloride, including its chemical data, binding affinities, and detailed experimental protocols from key preclinical studies.

Chemical and Molecular Data

RTI-113 hydrochloride is a white to off-white solid. Its fundamental chemical and molecular properties are summarized in the table below.

Property	Value
Molecular Formula	C ₂₁ H ₂₂ ClNO ₂ ·HCl
Molecular Weight	392.32 g/mol
CAS Number	141807-57-0
IUPAC Name	Phenyl (1S,2S,3S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride

Pharmacological Profile: Binding Affinity and Selectivity

RTI-113's primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft. [4] Its selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a key feature of its pharmacological profile. The following table summarizes the in vitro binding affinities of **RTI-113** for these transporters.

Transporter	IC ₅₀ (nM)	Selectivity Ratio (SERT/DAT)	Selectivity Ratio (NET/DAT)
Dopamine (DAT)	3.0	76.3	10.3
Norepinephrine (NET)	31		
Serotonin (SERT)	229		

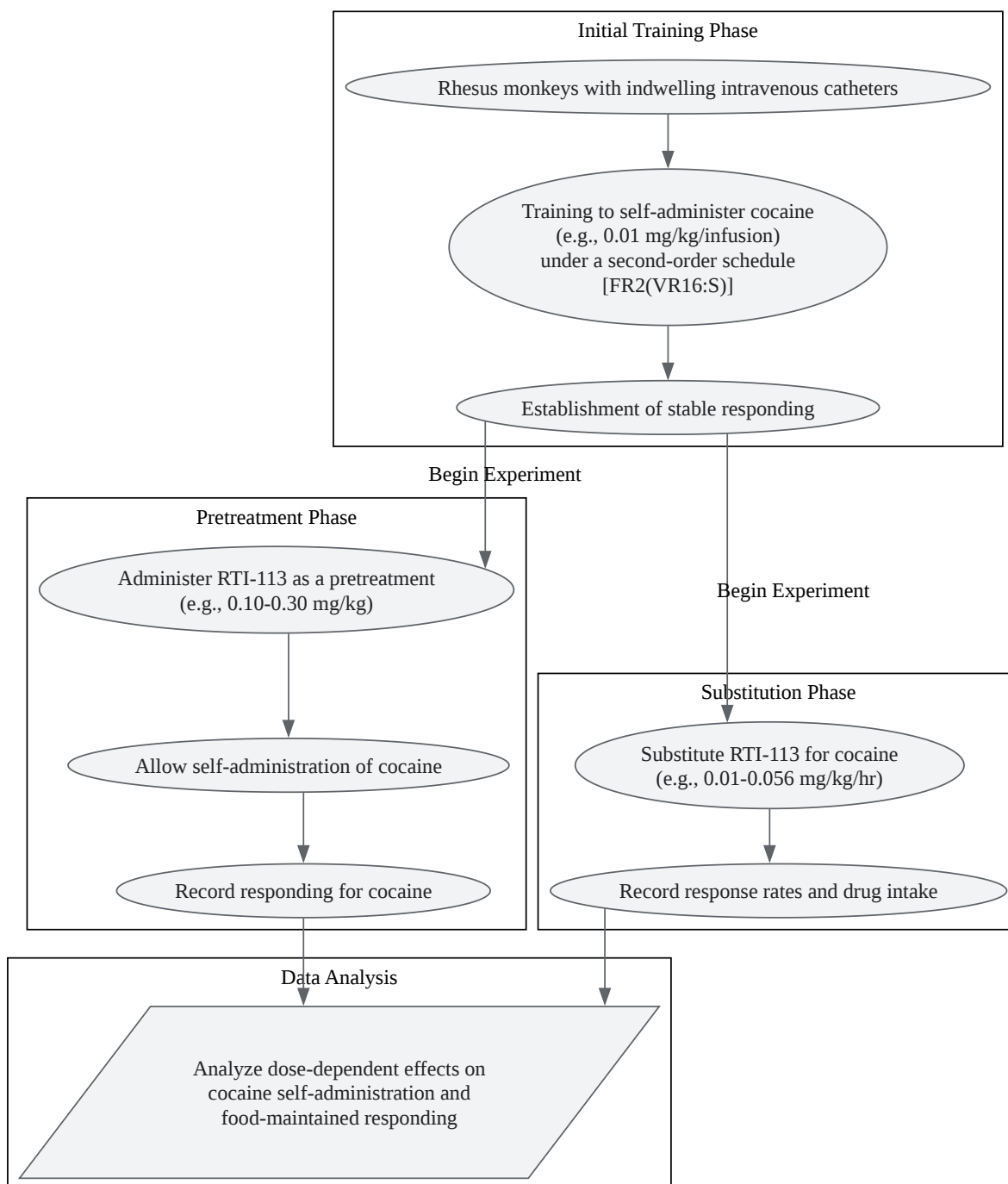
Data from Kuhar et al., 1999, as cited in[5]

Experimental Protocols

Primate Self-Administration Studies

Objective: To characterize the reinforcing effects of **RTI-113** and its potential to modify cocaine self-administration.

Experimental Workflow:

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Workflow for Primate Self-Administration Studies.

Methodology:

- Subjects: Adult rhesus monkeys were used in these studies.[\[5\]](#)[\[6\]](#)
- Apparatus: Monkeys were housed in individual chambers equipped with two response levers and a stimulus light. An indwelling intravenous catheter was surgically implanted for drug administration.
- Training: Monkeys were trained to press a lever to receive intravenous infusions of cocaine (e.g., 0.01 mg/kg/infusion) under a second-order schedule of reinforcement [FR2(VR16:S)]. [\[5\]](#)[\[6\]](#) Responding was also maintained by food pellets under a similar schedule to assess behavioral selectivity.[\[5\]](#)[\[6\]](#)
- Substitution Procedure: Once stable responding for cocaine was established, various doses of **RTI-113** (e.g., 0.01-0.056 mg/kg/hr) were substituted for cocaine to determine if **RTI-113** would maintain self-administration.[\[5\]](#)
- Pretreatment Procedure: In separate experiments, monkeys were pretreated with different doses of **RTI-113** (e.g., 0.10-0.30 mg/kg) before sessions where they could self-administer cocaine.[\[7\]](#) This was to assess **RTI-113**'s ability to reduce cocaine intake.
- Data Analysis: The primary dependent variables were the rate of responding and the number of infusions self-administered. Dose-effect curves were generated to compare the potency and efficacy of **RTI-113** with cocaine.

Drug Discrimination Studies in Squirrel Monkeys

Objective: To determine if the subjective effects of **RTI-113** are similar to those of cocaine.

Methodology:

- Subjects: Adult squirrel monkeys were used.
- Apparatus: Standard two-lever operant conditioning chambers.

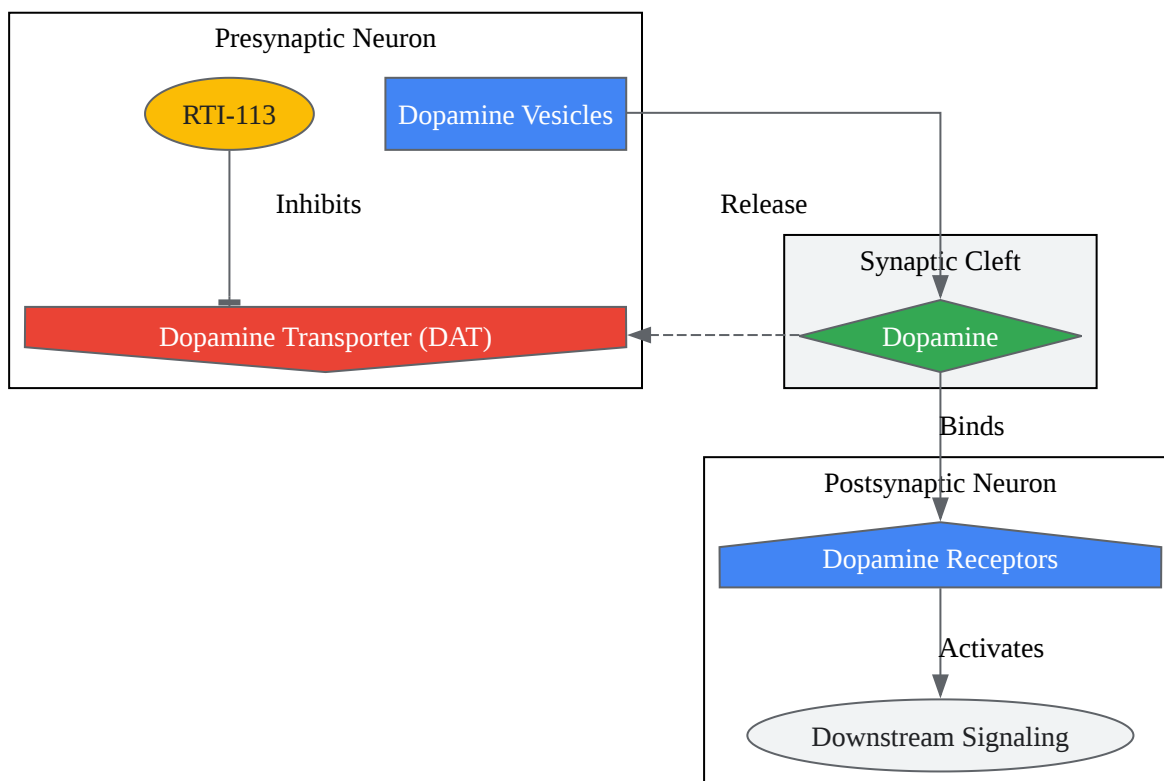
- Training: Monkeys were trained to discriminate an intramuscular injection of cocaine (e.g., 0.3 mg/kg) from a saline injection.[8] Responding on one lever was reinforced with food following a cocaine injection, while responding on the other lever was reinforced after a saline injection.
- Testing: Once the monkeys reliably discriminated between cocaine and saline, they were administered various doses of **RTI-113** before the session to see which lever they would respond on. Full substitution occurs when the monkeys predominantly respond on the cocaine-appropriate lever.
- Time Course: To determine the duration of action, tests were conducted at various time points after **RTI-113** administration.[8]

Results Summary:

- **RTI-113** fully substituted for cocaine in drug discrimination studies, indicating that it has similar subjective effects.[8][9]
- The discriminative stimulus effects of **RTI-113** were found to be approximately five times longer than those of cocaine.[1][8]

Dopamine Reuptake Inhibition Signaling Pathway

RTI-113 exerts its effects by blocking the dopamine transporter (DAT), a protein located on the presynaptic membrane of dopaminergic neurons. The DAT is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signaling. By inhibiting this process, **RTI-113** increases the concentration and duration of dopamine in the synapse, leading to enhanced activation of postsynaptic dopamine receptors.



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Mechanism of Dopamine Reuptake Inhibition by **RTI-113**.

Pharmacokinetic Properties

Detailed pharmacokinetic studies on **RTI-113** hydrochloride in humans are limited. However, preclinical studies in non-human primates indicate that **RTI-113** has a longer duration of action compared to cocaine.[9] In drug discrimination studies, the effects of **RTI-113** were observed to be approximately five times longer than those of cocaine.[1][8] Further research is needed to fully characterize the pharmacokinetic profile of **RTI-113**, including its half-life, time to maximum concentration, and bioavailability in humans.

Positron Emission Tomography (PET) Imaging

Objective: To determine the in vivo occupancy of the dopamine transporter by **RTI-113**.

Methodology:

- Subjects: Rhesus monkeys.[7]
- Radioligand: A radiolabeled tracer that binds to DAT, such as [^{18}F]FECNT, is administered intravenously.[7]
- Scanning: PET scans are conducted to measure the baseline binding of the radioligand to DAT in the striatum.
- **RTI-113** Administration: **RTI-113** is then administered, and subsequent PET scans are performed to measure the displacement of the radioligand.
- Data Analysis: The difference in radioligand binding before and after **RTI-113** administration is used to calculate the percentage of DAT occupancy.

Results Summary:

- Doses of **RTI-113** that maintained maximum self-administration response rates resulted in 94-99% occupancy of the dopamine transporter.[3][7]
- Pretreatment doses of **RTI-113** that reduced cocaine self-administration were associated with DAT occupancy levels between 72-84%.[7]

Conclusion

RTI-113 hydrochloride is a valuable research tool for investigating the role of the dopamine transporter in the reinforcing effects of psychostimulants. Its high potency and selectivity for DAT, coupled with a longer duration of action than cocaine, have made it a subject of interest in the development of agonist-based therapies for cocaine dependence. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working with this and related compounds. Further investigation into its clinical pharmacology and safety profile is warranted to determine its therapeutic potential.

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